molecular formula C26H28O3 B11705906 4'-Methylbiphenyl-4-yl 4-(hexyloxy)benzoate

4'-Methylbiphenyl-4-yl 4-(hexyloxy)benzoate

Cat. No.: B11705906
M. Wt: 388.5 g/mol
InChI Key: CQLAOYNLLAATJV-UHFFFAOYSA-N
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Description

4’-Methylbiphenyl-4-yl 4-(hexyloxy)benzoate is an organic compound with the molecular formula C26H28O3 It is known for its unique structural properties, which include a biphenyl core substituted with a methyl group and a hexyloxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methylbiphenyl-4-yl 4-(hexyloxy)benzoate typically involves the esterification of 4’-methylbiphenyl-4-ol with 4-(hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar esterification reactions but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4’-Methylbiphenyl-4-yl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The methyl group on the biphenyl core can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

4’-Methylbiphenyl-4-yl 4-(hexyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Methylbiphenyl-4-yl 4-(hexyloxy)benzoate is primarily related to its structural properties. The biphenyl core provides rigidity, while the hexyloxybenzoate ester imparts flexibility and functionalization potential. These properties make it suitable for use in liquid crystal displays and other optoelectronic devices. The compound interacts with molecular targets through non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the alignment and behavior of liquid crystalline phases .

Comparison with Similar Compounds

  • 4’-Methoxybiphenyl-4-yl 4-(hexyloxy)benzoate
  • 4’-Ethylbiphenyl-4-yl 4-(hexyloxy)benzoate
  • 4’-Chlorobiphenyl-4-yl 4-(hexyloxy)benzoate

Uniqueness: 4’-Methylbiphenyl-4-yl 4-(hexyloxy)benzoate stands out due to the presence of the methyl group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics and stability .

Properties

Molecular Formula

C26H28O3

Molecular Weight

388.5 g/mol

IUPAC Name

[4-(4-methylphenyl)phenyl] 4-hexoxybenzoate

InChI

InChI=1S/C26H28O3/c1-3-4-5-6-19-28-24-15-13-23(14-16-24)26(27)29-25-17-11-22(12-18-25)21-9-7-20(2)8-10-21/h7-18H,3-6,19H2,1-2H3

InChI Key

CQLAOYNLLAATJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C

Origin of Product

United States

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